CA XII Inhibition and CA II Selectivity
The compound demonstrates binding to human carbonic anhydrase XII (CA XII) with an inhibition constant (Ki) of 326 nM, as measured by stopped-flow CO₂ hydration assay [1]. In contrast, inhibition of human carbonic anhydrase II (CA II) under identical assay conditions yielded Ki > 10,000 nM [2]. This represents an isoform selectivity window exceeding 30-fold in favor of the tumor-associated CA XII over the widely expressed cytosolic CA II.
| Evidence Dimension | Carbonic Anhydrase Isoform Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 326 nM (hCA XII) |
| Comparator Or Baseline | Ki > 10,000 nM (hCA II) |
| Quantified Difference | >30-fold selectivity for hCA XII over hCA II |
| Conditions | Stopped-flow CO₂ hydration assay; 15 min preincubation; human recombinant enzymes |
Why This Matters
CA XII selectivity over CA II is a critical parameter for minimizing off-target carbonic anhydrase inhibition and associated toxicity in therapeutic development programs targeting CA XII-expressing tumors.
- [1] BindingDB. BDBM50493738 (CHEMBL2436879). Ki = 326 nM for human carbonic anhydrase XII. 2020. View Source
- [2] BindingDB. BDBM50143906 (CHEMBL3758327). Ki > 10,000 nM for human carbonic anhydrase II. 2020. View Source
